2-Chloro-5,7-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
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Overview
Description
2-Chloro-5,7-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,7-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylating agents in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,7-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5,7-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one: Similar structure but with a fluorine atom instead of chlorine.
4-Amino-5,7-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one: Contains an amino group instead of chlorine.
Uniqueness
2-Chloro-5,7-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom can be readily substituted, making it a valuable intermediate for synthesizing various derivatives with potential therapeutic applications .
Biological Activity
2-Chloro-5,7-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine family. Its unique bicyclic structure features a pyrrole ring fused to a pyrimidine ring, with specific substitutions that enhance its biological activity. This article reviews the biological properties of this compound, focusing on its potential as an anticancer agent and its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C8H8ClN3O, with a molecular weight of approximately 197.62 g/mol. The compound is characterized by the presence of a chlorine atom and two methyl groups at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold, which contribute to its chemical reactivity and biological interactions .
Property | Value |
---|---|
Molecular Formula | C8H8ClN3O |
Molecular Weight | 197.62 g/mol |
IUPAC Name | 2-chloro-5,7-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI | InChI=1S/C8H8ClN3O/c1-4-3-12(2)6-5(4)7(13)11-8(9)10-6/h3H,1-2H3,(H,10,11,13) |
SMILES | CC1=CN(C2=C1C(=O)NC(=N2)Cl)C |
Biological Activity
Recent studies have demonstrated significant biological activity for this compound as an anticancer agent. Its mechanism of action appears to involve inhibition of key cellular pathways associated with cancer progression.
Anticancer Activity
Research has indicated that this compound exhibits potent anticancer properties across various cancer cell lines. For instance:
-
Cytotoxicity : In vitro studies have shown that the compound induces cytotoxic effects in several cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) vary depending on the specific cell line tested .
Cell Line IC50 (µM) HepG2 29 - 59 HeLa Varies MDA-MB-231 Varies RFX 393 11.70 -
Mechanism of Action : The biological activity is believed to stem from its ability to inhibit critical kinases involved in cell cycle regulation and apoptosis:
- CDK2 Inhibition : Studies suggest that the compound acts as a dual inhibitor of CDK2 and TRKA kinases. For example, it demonstrated IC50 values of approximately 0.78 µM against CDK2 .
- Cell Cycle Arrest : Treatment with the compound has been shown to cause G0-G1 phase arrest in cancer cells, indicating its potential to disrupt normal cell cycle progression .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
-
Study on Renal Carcinoma Cells : In one investigation involving renal carcinoma cells (RFX 393), treatment with this compound resulted in significant cytotoxicity compared to control groups .
- Results : The treated cells showed increased apoptosis markers and decreased viability.
- Molecular Docking Studies : Computational studies have provided insights into the binding affinity and interaction profiles of this compound with target enzymes. Molecular docking simulations revealed that it binds effectively to the active sites of CDK2 and TRKA, suggesting a strong potential for therapeutic application .
Properties
Molecular Formula |
C8H8ClN3O |
---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
2-chloro-5,7-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H8ClN3O/c1-4-3-12(2)6-5(4)7(13)11-8(9)10-6/h3H,1-2H3,(H,10,11,13) |
InChI Key |
VEMDDMFBOZWKAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1C(=O)NC(=N2)Cl)C |
Origin of Product |
United States |
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